Spiro[3.4]octane-2-carbonyl chloride
Description
Significance of Spirocyclic Systems in Contemporary Organic Chemistry
Spirocyclic systems, defined by two or more rings connected through a single common atom, are of considerable interest in contemporary organic chemistry. wikipedia.org Their unique, twisted three-dimensional structure sets them apart from more planar aromatic and heterocyclic systems. tandfonline.com This inherent three-dimensionality is a major advantage in fields like drug discovery, as it allows for the precise projection of functional groups into three-dimensional space, potentially leading to more specific and potent interactions with biological targets like proteins. tandfonline.combldpharm.com
Spirocyclic scaffolds are prevalent in numerous natural products, pharmaceuticals, and other biologically active compounds. nih.gov The incorporation of a spiro center, which is a quaternary carbon, increases the fraction of sp³ hybridized carbons (Fsp³) in a molecule. bldpharm.com A higher Fsp³ count is often correlated with improved clinical success in drug development, as it can lead to better physicochemical properties, including enhanced water solubility and metabolic stability. tandfonline.combldpharm.com Furthermore, the rigid or conformationally restricted nature of many spirocycles can reduce the entropic penalty upon binding to a receptor, thereby improving potency. tandfonline.com
Overview of the Spiro[3.4]octane Structural Motif in Chemical Synthesis
The spiro[3.4]octane motif consists of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring through a single spiroatom. nih.gov This particular arrangement is an uncommon structural feature in the realm of natural products, making it a novel scaffold for synthetic exploration. nih.gov The synthesis of such strained ring systems can be challenging, often requiring specialized strategies. tandfonline.com
Research into related heterocyclic systems, such as azaspiro[3.4]octanes, highlights the utility of this scaffold in medicinal chemistry. Synthetic routes have been developed to create these analogs as valuable building blocks for new drugs, demonstrating the chemical community's interest in this specific spirocyclic core. researchgate.netrsc.org The carbocyclic spiro[3.4]octane framework serves as a rigid, three-dimensional building block. By functionalizing this core, chemists can explore new areas of chemical space, creating molecules with unique shapes and properties that are not easily accessible with more conventional, "flat" ring systems. bldpharm.com
Role of Acyl Chlorides as Key Intermediates in Advanced Organic Transformations
Acyl chlorides, also known as acid chlorides, are a class of organic compounds containing the -C(=O)Cl functional group. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as crucial intermediates in a wide array of organic transformations. fiveable.me Their reactivity stems from the presence of two electron-withdrawing groups—the oxygen and the chlorine—bonded to the carbonyl carbon. This makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. chemistrystudent.com
This high reactivity makes acyl chlorides exceptionally useful for synthesizing other carboxylic acid derivatives. chemistrysteps.com They readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles. chemistrystudent.comchemistrysteps.com For instance, they react with:
Alcohols to form esters. chemistrysteps.com
Ammonia and amines to produce primary, secondary, or tertiary amides. chemistrystudent.comchemistrysteps.com
Carboxylate salts to generate acid anhydrides. chemistrysteps.com
Water in a vigorous reaction to revert to the corresponding carboxylic acid. chemistrystudent.com
This versatility establishes acyl chlorides as fundamental building blocks in multi-step synthesis, allowing chemists to efficiently construct more complex molecules from simpler carboxylic acid precursors. wikipedia.orgfiveable.me Spiro[3.4]octane-2-carbonyl chloride, therefore, acts as a specialized reagent that enables the covalent attachment of the rigid spiro[3.4]octane motif onto other molecules through the highly reactive acyl chloride "handle."
Structure
3D Structure
Properties
CAS No. |
91329-41-8 |
|---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
spiro[3.4]octane-2-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-8(11)7-5-9(6-7)3-1-2-4-9/h7H,1-6H2 |
InChI Key |
CHBNNQBNTWGRKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(C2)C(=O)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Spiro 3.4 Octane 2 Carbonyl Chloride
Nucleophilic Acylation Reactions Involving Spiro[3.4]octane-2-carbonyl chloride
This compound, as an acyl chloride, is expected to readily undergo nucleophilic acylation reactions. The high reactivity of the carbonyl chloride group, coupled with the steric hindrance imposed by the spiro[3.4]octane skeleton, dictates the course and feasibility of these transformations. Common nucleophiles such as alcohols, amines, and organometallic reagents can attack the electrophilic carbonyl carbon, leading to the formation of esters, amides, and ketones, respectively.
The general mechanism involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group. The rate and efficiency of these reactions are influenced by the nature of the nucleophile, solvent, and reaction conditions.
Table 1: Representative Nucleophilic Acylation Reactions
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| R-OH (Alcohol) | Ester | This compound + R-OH → Spiro[3.4]octane-2-carboxylate + HCl |
| R-NH2 (Amine) | Amide | This compound + R-NH2 → N-alkyl-Spiro[3.4]octane-2-carboxamide + HCl |
These reactions provide a versatile platform for the synthesis of a wide range of spiro[3.4]octane derivatives with potential applications in medicinal chemistry and materials science. tandfonline.com
Intramolecular Cyclization Pathways of Spiro[3.4]octane Derivatives
Derivatives of spiro[3.4]octane can undergo various intramolecular cyclization reactions, leading to the formation of more complex polycyclic systems. These transformations are often driven by the desire to relieve ring strain or to form thermodynamically stable products.
One notable pathway is reductive cyclization. For instance, a derivative of spiro[3.4]octane bearing a suitable tethered functional group can be induced to cyclize under reductive conditions. This can involve the use of reducing agents like samarium(II) iodide or electrochemical methods. researchgate.net
Radical-mediated cyclizations are also a powerful tool for constructing intricate molecular architectures from spiro[3.4]octane precursors. These reactions typically involve the generation of a radical species that subsequently adds to an unsaturated bond within the same molecule, forming a new ring. rsc.orgscispace.com The regioselectivity of these cyclizations is often governed by Baldwin's rules.
Strain-Mediated Reactivity and Stability of the Spiro[3.4]octane Ring System
The spiro[3.4]octane ring system is characterized by significant ring strain due to the presence of the spirocyclic junction and the four-membered cyclobutane (B1203170) ring. nih.gov This inherent strain energy of approximately 64 kcal/mol is a key determinant of its reactivity. nih.gov Reactions that lead to the opening or rearrangement of the cyclobutane ring are often thermodynamically favored as they release this strain. nih.gov
The stability of the spiro[3.4]octane system is a balance between the destabilizing effect of ring strain and the inherent stability of the C-C sigma bonds. While kinetically stable under normal conditions, the ring system can be activated to undergo transformations under thermal, photochemical, or catalytic conditions. The unique three-dimensional structure of spirocycles can also improve physicochemical properties in drug design. tandfonline.com
Detailed Mechanistic Studies on Spiro[3.4]octane Transformations
Photochemical Reaction Mechanisms in Spirocyclic Systems
The photochemistry of spirocyclic ketones and their derivatives often involves Norrish Type I and Type II reactions. wikipedia.orglibretexts.org A Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. wikipedia.orgresearchgate.net This generates a biradical intermediate which can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation. libretexts.org
A Norrish Type II reaction, on the other hand, involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to a 1,4-biradical. wikipedia.org This biradical can then either cyclize to form a cyclobutanol (B46151) derivative (the Yang cyclization) or cleave to yield an enol and an alkene. researchgate.net The specific pathway followed depends on the substitution pattern and the conformation of the spiro[3.4]octane derivative. scispace.com
Radical-Mediated Cyclization Processes
Radical-mediated cyclizations provide a powerful method for the construction of complex spirocyclic and fused-ring systems. scispace.com These reactions are typically initiated by the generation of a radical, often from an alkyl halide precursor using a radical initiator such as AIBN and a reducing agent like a tin hydride. nih.gov However, due to the toxicity of tin compounds, tin-free methods utilizing silanes or photoredox catalysis have gained prominence. rsc.org
A common strategy involves the 5-exo-trig or 6-exo-trig cyclization of a radical onto a tethered alkene or alkyne. nih.govacs.org The resulting cyclized radical is then trapped by a hydrogen atom donor to afford the final product. nih.gov These processes are valued for their high functional group tolerance and their ability to form C-C bonds under mild conditions. scispace.com A silver-promoted intramolecular trapping of spiro radicals has been reported to produce complex spirocyclic products. rsc.orgscispace.com
Acid-Catalyzed Rearrangements and Their Stereochemical Implications
Spiro[3.4]octane derivatives can undergo acid-catalyzed rearrangements, which are often driven by the relief of ring strain and the formation of more stable carbocation intermediates. A prominent example is the Wagner-Meerwein rearrangement. acs.orgacs.orgwikipedia.org This reaction involves the 1,2-migration of an alkyl or aryl group to an adjacent carbocation center. wikipedia.org
In the context of spiro[3.4]octane systems, the protonation of a functional group, such as a hydroxyl or an epoxide, can generate a carbocation. Subsequent rearrangement can lead to ring expansion, ring contraction, or the formation of different spirocyclic or fused-ring isomers. acs.orgacs.org These rearrangements are often highly stereoselective, with the stereochemistry of the product being dictated by the conformation of the starting material and the transition state of the rearrangement. acs.orgacs.org The development of a Nazarov cyclization/Wagner-Meerwein rearrangement sequence has been shown to be a stereoselective method for synthesizing spirocyclic compounds. acs.orgacs.orgcapes.gov.brnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Spiro[3.4]octane-2-carboxylate |
| N-alkyl-Spiro[3.4]octane-2-carboxamide |
| 2-acyl-Spiro[3.4]octane |
| Samarium(II) iodide |
Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Cycloadditions)
While specific studies on transition metal-catalyzed reactions involving this compound are not extensively documented, the reactivity of the acyl chloride functional group and the spirocyclic framework can be understood through analogous palladium-catalyzed processes. Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which polarizes the carbonyl carbon, making it susceptible to nucleophilic attack. In the context of transition metal catalysis, particularly with palladium, acyl chlorides can serve as precursors to acylpalladium intermediates, which are pivotal in a variety of coupling and carbonylation reactions.
Palladium-catalyzed reactions have been instrumental in the construction of complex spirocyclic systems. For instance, a highly selective cascade reaction transforming dienallenes into spiro[3.4]octenes has been developed. This process involves the formation of four C-C bonds through a palladium-catalyzed oxidative transformation. While this example doesn't directly involve an acyl chloride, it highlights the capability of palladium catalysis in assembling the spiro[3.4]octane core.
Furthermore, palladium-catalyzed [3+2] cycloaddition reactions have been successfully employed in the synthesis of diverse-spirolactam scaffolds. These reactions demonstrate the power of palladium catalysis in constructing spirocyclic frameworks with high regio- and diastereoselectivity. It is conceivable that this compound could participate in palladium-catalyzed reactions, such as carbonylative coupling reactions, where the acyl chloride group is converted into other functional groups or used to append the spirocyclic motif onto other molecules. For example, in a hypothetical scenario, a palladium-catalyzed carbonylative Suzuki coupling could potentially link the spiro[3.4]octane-2-carbonyl moiety with an aryl boronic acid.
The general mechanism for such a reaction would likely involve the oxidative addition of the acyl chloride to a Pd(0) complex to form an acylpalladium(II) intermediate. This intermediate could then undergo transmetalation with a suitable organometallic reagent, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The efficiency and selectivity of such a reaction would be influenced by various factors, including the choice of ligands, solvents, and reaction conditions.
The following table outlines representative palladium-catalyzed reactions that, while not specific to this compound, illustrate the potential transformations of similar substrates.
| Reaction Type | Substrate Class | Catalyst/Reagents | Product Type |
| Carbonylative Heck Macrolactonization | α-Iodoenone with tethered alcohol | Pd(OAc)₂, tri-(2-furyl)phosphine, CO | Macrolactone |
| Oxidative Double Carbocyclization–Carbonylation–Alkynylation | Dienallenes and alkynes | Pd(II) catalyst, p-benzoquinone, CO | Spiro[3.4]octenes |
| [3+2] Cycloaddition | Vinyl methylene (B1212753) cyclic carbonates and pyrrolidinones | Palladium catalyst | -Spirolactam scaffolds |
Electrochemistry in Spirocycle Formation Mechanisms
The electrochemical behavior of this compound has not been specifically detailed in the literature. However, the electrochemical properties of acyl chlorides and the electrochemical synthesis of spirocycles provide a basis for understanding its potential reactivity. Electro-organic synthesis is considered an environmentally benign method for preparing organic compounds as it replaces hazardous redox reagents with electric current.
The acyl chloride functional group can be electrochemically active. For instance, electrochemical reduction methods have been utilized for the reductive cross-coupling of acyl chlorides with sulfinic acids to synthesize thioesters. Mechanistic studies suggest the formation of radical species through single electron transfer processes. This indicates that under appropriate electrochemical conditions, the carbonyl group in this compound could undergo reduction or participate in coupling reactions.
Furthermore, electrochemistry has been successfully applied to the formation of spirocyclic structures. A notable example is the electrochemical dearomative spirocyclization of N-acyl thiophene-2-sulfonamides. This reaction proceeds via a regioselective 5-exo-trig spirocyclization of an electrochemically generated amidyl radical, leading to the formation of spirocyclic dihydrothiophenes. This highlights the potential of electrochemical methods to initiate radical cyclizations that form spirocyclic frameworks.
In a hypothetical electrochemical reaction involving this compound, one could envision a reductive process where the acyl chloride is converted to an acyl radical. This reactive intermediate could then undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule, or it could participate in intermolecular reactions. The specific reaction pathway would be highly dependent on the electrode material, solvent, supporting electrolyte, and the presence of other electroactive species.
The table below summarizes relevant electrochemical reactions that provide insight into the potential electrochemical behavior of acyl chlorides and the formation of spirocycles.
| Electrochemical Process | Substrate(s) | Key Mechanistic Feature | Product(s) |
| Reductive Cross-Coupling | Acyl chlorides and sulfinic acids | Formation of thiyl radicals via single electron transfer | Thioesters |
| Dearomative Spirocyclization | N-Acyl thiophene-2-sulfonamides | Electrochemically generated amidyl radical undergoing 5-exo-trig spirocyclization | Spirocyclic dihydrothiophenes |
| Oxygenation-Dechlorination | 2-Chloro-5-trichloromethyl pyridine (B92270) in an alcoholic solution | In situ generation of an intermediate acyl chloride | Methyl 6-chloronicotinate |
These examples underscore the potential for electrochemical methods to be applied to the synthesis and transformation of spirocyclic compounds containing acyl chloride functionalities, offering a green and sustainable alternative to traditional chemical methods.
Advanced Applications in Organic Synthesis and Chemical Sciences
Spiro[3.4]octane-2-carbonyl chloride as a Key Building Block for Complex Architectures
This compound serves as a pivotal starting material in the construction of intricate molecular frameworks due to its inherent three-dimensionality and the reactive carbonyl chloride functional group. This compound is part of a broader class of spirocyclic modules that are of growing interest to chemists in discovery fields. sigmaaldrich.com The rigid structure of the spiro[3.4]octane core provides a well-defined spatial arrangement, allowing for the precise positioning of substituents. The true utility as a building block, however, lies in the ability of the carbonyl chloride group to undergo a variety of chemical transformations, such as amide bond formation, esterification, and Friedel-Crafts acylation.
These reactions enable the covalent linking of the spiro[3.4]octane scaffold to other molecular fragments, facilitating the synthesis of complex molecules with unique three-dimensional shapes. For instance, its reaction with primary or secondary amines yields corresponding amides, introducing new functional groups and exit vectors for further molecular elaboration. Similarly, reaction with alcohols provides esters. This versatility allows chemists to use this compound to build novel scaffolds that creatively exploit three-dimensional space, moving away from the predominantly flat structures that have historically characterized synthetic molecules. sigmaaldrich.com The dense and rigid substructure creates spatially well-defined exit vectors, which is a key advantage in designing molecules for specific biological targets or material properties. sigmaaldrich.com
Exploration of Novel Chemical Space via Spiro[3.4]octane Scaffolds
The use of spiro[3.4]octane scaffolds, derived from precursors like this compound, is a powerful strategy for exploring novel chemical space. Traditional drug discovery and materials science have often been limited to "flat" aromatic and heteroaromatic systems. Spirocycles, by their nature, are three-dimensional and rigid, providing access to previously underexplored areas of chemical space. sigmaaldrich.com This expansion into 3D structures is critical for developing new molecular entities with improved properties.
The introduction of a spiro[3.4]octane motif can significantly alter the physicochemical properties of a molecule. Its sp³-rich character is a desirable trait in modern medicinal chemistry, often correlating with improved clinical success rates. The rigid framework can lead to enhanced metabolic stability and increased aqueous solubility. Furthermore, the defined exit vectors of substituents around the spiro core allow for systematic exploration of the surrounding space, a concept referred to as "vectorization," which aids in optimizing interactions with biological targets. researchgate.net This controlled, three-dimensional diversification is a key advantage over more flexible linear or planar scaffolds. sigmaaldrich.com
Below is a table summarizing the key advantages of using spiro[3.4]octane scaffolds for exploring chemical space.
| Feature | Advantage in Chemical Space Exploration | Reference |
| Three-Dimensionality | Provides access to novel, non-planar molecular architectures, moving beyond "flatland". | sigmaaldrich.com |
| Rigid Framework | Offers predictable conformation and well-defined exit vectors for substituents. | sigmaaldrich.comresearchgate.net |
| sp³-Rich Character | Improves physicochemical properties relevant to drug discovery. | researchgate.net |
| Improved Properties | Can lead to increased aqueous solubility and enhanced metabolic stability. | |
| Novelty | Represents an unprecedented input for fragment-based libraries and scaffold assembly. | researchgate.net |
Design and Synthesis of Chiral Ligands Incorporating Spiro[3.4]octane Motifs
The rigid framework of the spiro[3.4]octane system is an attractive feature for the design of novel chiral ligands used in asymmetric catalysis. While the parent spiro[3.4]octane is achiral, the introduction of substituents on the rings can create chiral molecules. scispace.com The design of an efficient chiral ligand is a central challenge in metal-catalyzed asymmetric synthesis, as the ligand creates the chiral environment necessary for inducing enantioselectivity. scispace.comresearchgate.net
The conformational rigidity of the spiro[3.4]octane core is particularly advantageous because it reduces the number of accessible conformations, leading to a more defined and effective chiral pocket around the metal center. This can result in higher turnover numbers and enantioselectivities in catalytic reactions. scispace.com The synthesis of such ligands often involves establishing stereogenic centers on the spirocyclic core, which can be a synthetic challenge but offers significant rewards in catalytic performance. researchgate.net The development of new methods for the efficient and enantioselective synthesis of functionalized spirocycles is therefore of great importance to the field of organic chemistry. globethesis.com These spiro-based ligands have found applications in a range of asymmetric transformations, including hydrogenations, cyclizations, and carbon-carbon bond-forming reactions. researchgate.netglobethesis.com
Integration of Spiro[3.4]octane Derivatives into Advanced Materials (e.g., Thermally Activated Delayed Fluorescence Emitters)
Spiro[3.4]octane derivatives and related spiro-configured scaffolds are being integrated into advanced materials, most notably in the field of organic light-emitting diodes (OLEDs). Specifically, they are used in the design of Thermally Activated Delayed Fluorescence (TADF) emitters. chemrxiv.org TADF materials represent the third generation of OLED emitters, capable of harvesting both singlet and triplet excitons to achieve theoretical internal quantum efficiencies of 100%. beilstein-journals.org
A common design for TADF molecules is the "Donor-Acceptor" (D-A) architecture. By incorporating a spirocyclic linker, such as one derived from a spiro[3.4]octane, a "Donor-spiro-Acceptor" (D-spiro-A) architecture is created. researchgate.netrsc.org The spiro core serves several crucial functions:
Structural Rigidity: It provides a rigid connection between the donor and acceptor units, which can suppress non-radiative decay pathways and enhance photoluminescence quantum yield. chemrxiv.orgnih.gov
Spatial Separation: The orthogonal orientation of the rings in the spiro center spatially separates the highest occupied molecular orbital (HOMO) on the donor from the lowest unoccupied molecular orbital (LUMO) on the acceptor. This minimizes the exchange energy between the singlet and triplet excited states, a key requirement for efficient TADF.
Suppression of Intermolecular Interactions: The bulky, three-dimensional nature of the spiro scaffold can introduce steric hindrance that isolates the luminescent core, suppressing intermolecular quenching effects in the solid state and improving device efficiency. nih.gov
This "spiro-lock" strategy has been shown to narrow the emission bandwidth, leading to high color purity, and to elevate photoluminescence quantum yields to over 96% in some cases. nih.gov Research has demonstrated that spiro-based TADF emitters can achieve high external quantum efficiencies (EQE), with some devices reaching over 23%, coupled with minimal efficiency roll-off at high brightness. chemrxiv.org
The table below highlights the performance of representative spiro-based TADF emitters.
| Emitter Type | Key Feature | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |
| Nitrogen/Carbonyl | Spiro-lock structure and peripheral tert-butyl groups | Blue | 31.7% | nih.gov |
| SFX-based | Spiro-(fluorene-9,9'-xanthene) scaffold | Green | 23% | chemrxiv.org |
| Boron-based | Donor-spiro-acceptor with borylated acceptor | Tunable | N/A | rsc.org |
Contribution to Total Synthesis of Natural Products Bearing Spirocyclic Cores
Spirocycles are a common structural motif in a wide variety of natural products, many of which possess significant biological activity. rsc.orgresearchgate.net The synthesis of these complex molecules, known as total synthesis, is a major driver of innovation in organic chemistry. uci.edu Molecules containing spirocyclic cores often present unique synthetic challenges due to the stereochemical complexity of the spirocenter. researchgate.net
While direct incorporation of this compound into a natural product synthesis is not widely documented, the construction of the spiro[3.4]octane core and related spirocycles is a key step in many synthetic routes. rsc.org For example, the total synthesis of Phainanoid F, a potent immunosuppressant, features an unusual 3H-spiro[benzofuran-2,1′-cyclobutan]-3-one motif, which is structurally related to the spiro[3.4]octane system. uci.edu The strategies developed to construct these spirocyclic cores, such as ring-closing metathesis, cycloadditions, and rearrangement reactions, are broadly applicable and contribute to the synthetic chemist's toolkit for tackling other spirocyclic natural products. uci.edursc.org The successful synthesis of these molecules not only provides access to potentially valuable therapeutic agents but also validates new synthetic methods and strategies. uci.eduarkat-usa.org
Engineering of Conformationally Constrained Molecular Systems
The rigid structure of the spiro[3.4]octane scaffold is a powerful tool for engineering conformationally constrained molecules, particularly in the context of drug design. nih.gov Most drug molecules are flexible and can adopt multiple conformations in solution. However, usually only one of these conformations is responsible for binding to the biological target (the "bioactive conformation"). By incorporating a rigid scaffold like spiro[3.4]octane, chemists can "lock" a molecule into a shape that closely resembles its bioactive conformation.
This pre-organization of the molecule has several potential benefits:
Increased Potency: By reducing the entropic penalty of binding, conformational constraint can lead to higher binding affinity for the target protein.
Enhanced Selectivity: A rigid molecule is less likely to bind to off-target proteins, which can reduce side effects. The limited conformational freedom offers more predictable interactions. researchgate.net
Improved Physicochemical Properties: As with other applications, the sp³-rich nature of the spirocycle can improve properties like solubility and metabolic stability.
This strategy has been successfully applied in the structure-based design of potent and cell-permeable small-molecule inhibitors. For example, in the development of inhibitors for the STAT3 protein, a key cancer target, conformational constraint was a central design principle used to achieve high binding affinity and cellular activity. nih.govnih.gov The spiro[3.4]octane framework provides a robust and predictable platform for implementing this design strategy.
Advanced Spectroscopic and Structural Characterization in Spiro 3.4 Octane Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of Spiro[3.4]octane-2-carbonyl chloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional techniques establish connectivity.
The ¹H NMR spectrum is characterized by a complex series of multiplets arising from the protons on the cyclobutane (B1203170) and cyclopentane (B165970) rings. The protons on the four-membered ring, particularly those adjacent to the carbonyl chloride group, are expected to resonate at a lower field due to the electron-withdrawing effect of the carbonyl group. The spirocyclic nature of the molecule creates a rigid framework, leading to distinct chemical shifts and complex spin-spin coupling patterns for diastereotopic protons.
¹³C NMR spectroscopy is crucial for identifying all carbon atoms in the molecule. The carbonyl carbon is readily identified by its characteristic downfield chemical shift, typically in the range of 160-180 ppm for acyl chlorides. The spiro-carbon, being a quaternary carbon atom at the junction of the two rings, also displays a unique chemical shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the spectral assignment.
For a complete and unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, respectively, allowing for the definitive mapping of the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C=O | Carbonyl | - | ~170-175 |
| CH-COCl | Methine | ~3.0-3.5 | ~45-55 |
| Spiro C | Quaternary | - | ~50-60 |
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry provides essential information regarding the compound's molecular weight and elemental composition, and offers insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula C₉H₁₃ClO.
A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the spectrum will exhibit two distinct molecular ion peaks: the [M]⁺ peak and the [M+2]⁺ peak, separated by two mass units, with a relative intensity ratio of about 3:1. jove.com
The fragmentation pattern under electron ionization (EI) provides further structural confirmation. Acyl chlorides are known to undergo characteristic fragmentation pathways. A prominent fragmentation for this compound would be the loss of the chlorine radical (•Cl) to form a highly stable acylium ion. This acylium ion often represents the base peak in the spectrum. Subsequent fragmentation of the spirocyclic rings can also occur, providing a unique molecular fingerprint.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M]⁺ | [C₉H₁₃³⁵ClO]⁺ | 172.0655 | Molecular ion with ³⁵Cl isotope |
| [M+2]⁺ | [C₉H₁₃³⁷ClO]⁺ | 174.0625 | Molecular ion with ³⁷Cl isotope; ~33% intensity of M⁺ |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. mkuniversity.ac.in For this compound, a single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its connectivity and conformation. tandfonline.com
This technique would be particularly valuable in characterizing the geometry of the strained cyclobutane ring and its junction with the cyclopentane ring. The analysis would reveal the degree of puckering in both rings and the precise spatial arrangement of the carbonyl chloride substituent relative to the spirocyclic framework. If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration. The resulting structural data, including atomic coordinates and thermal parameters, serves as an ultimate reference for confirming the results obtained from spectroscopic methods. researchgate.netresearchgate.net
Table 3: Representative Data Obtainable from X-ray Crystallography
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |
| C-Cl Bond Length | The distance between the carbonyl carbon and chlorine atom. | ~1.77 - 1.81 Å |
| C=O Bond Length | The distance of the carbonyl double bond. | ~1.18 - 1.21 Å |
Advanced Optical Spectroscopy for Excited State Characterization
Advanced optical spectroscopy techniques, such as UV-Vis absorption and emission spectroscopy, are used to investigate the electronic properties and excited states of molecules. The carbonyl group in this compound is the primary chromophore.
In UV-Vis spectroscopy, carbonyl compounds typically exhibit two characteristic absorption bands. libretexts.org The first is a weak absorption at a longer wavelength (around 230-240 nm for acyl chlorides) corresponding to the formally forbidden n→π* electronic transition, where a non-bonding electron from an oxygen lone pair is promoted to the antibonding π* orbital of the carbonyl group. The second is a much stronger absorption at a shorter wavelength (typically <200 nm) corresponding to the allowed π→π* transition.
Time-resolved and transient emission spectroscopy can provide further information on the dynamics of the excited states, such as their lifetimes and decay pathways (e.g., fluorescence, phosphorescence, or non-radiative decay). These advanced techniques are crucial for understanding the photophysical behavior of the molecule, although for a simple, non-conjugated acyl chloride, these processes are often very rapid and inefficient.
Table 4: Typical UV-Vis Absorption Data for Acyl Chlorides
| Transition | Wavelength (λ_max) | Molar Absorptivity (ε) |
|---|---|---|
| n→π* | ~235 nm | Low (e.g., < 100 M⁻¹cm⁻¹) |
Electrochemical Characterization Techniques for Reaction Monitoring
Electrochemical techniques can be employed to study the redox properties of this compound, particularly the reactivity of the acyl chloride functional group. Cyclic voltammetry (CV) is a powerful method for investigating reduction and oxidation processes.
A cyclic voltammetry experiment would likely reveal an irreversible reduction peak corresponding to the cleavage of the carbon-chlorine bond. acs.org The potential at which this reduction occurs provides information about the electron-accepting ability of the molecule. By varying the scan rate, it is possible to gain insights into the kinetics and mechanism of the electron transfer process and the stability of any resulting intermediates, such as an acyl radical.
Controlled-potential coulometry could then be used to determine the total number of electrons transferred during the exhaustive electrolysis of the compound at a set potential. This quantitative data is crucial for confirming the proposed reduction mechanism. These electrochemical methods are valuable for understanding the molecule's reactivity in redox reactions and for monitoring reactions that involve changes in its oxidation state. rsc.orgsavemyexams.com
Table 5: Information from Electrochemical Characterization
| Technique | Parameter Measured | Information Gained |
|---|---|---|
| Cyclic Voltammetry (CV) | Peak Potential (Ep) | Potential at which reduction/oxidation occurs. |
| Cyclic Voltammetry (CV) | Peak Current (Ip) | Information on concentration and reaction kinetics. |
Q & A
Q. What are the standard synthetic protocols for preparing Spiro[3.4]octane-2-carbonyl chloride, and how can reaction conditions be optimized?
Methodology: Synthesis typically involves cyclization of pre-functionalized intermediates. For example, the spiro core can be constructed via acid-catalyzed intramolecular cyclization of a ketone precursor, followed by chlorination using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Optimization may involve varying solvents (e.g., dichloromethane, benzene), temperature (0–25°C), and stoichiometric ratios of reagents. Characterization via H/C NMR and mass spectrometry (MS) is critical to confirm purity and structure .
Q. How do thermodynamic properties (e.g., stability, solubility) of this compound influence its reactivity in organic reactions?
Methodology: Thermodynamic stability can be assessed using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Solubility in common solvents (e.g., methylene chloride, benzene) is key for reaction design. Data from related spiro compounds (e.g., Spiro[3.4]octane-2-carboxylic acid) suggest moderate stability in aqueous media at 25°C, but hydrolysis risk necessitates anhydrous conditions .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodology: Use fume hoods, nitrile gloves, and eye protection. Spiro compounds with reactive acyl chloride groups may release toxic gases (e.g., HCl). Emergency procedures should include immediate neutralization with sodium bicarbonate (NaHCO₃) and ethanol washing for skin contact. Refer to Safety Data Sheets (SDS) for analogous spiro-carboxylic acid derivatives for hazard mitigation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations) predict the electronic structure and regioselectivity of this compound in nucleophilic acyl substitution reactions?
Methodology: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model charge distribution at the carbonyl carbon and spiro-junction. Compare activation energies for reactions with amines vs. alcohols to predict selectivity. Validate with experimental kinetic data (e.g., measurements via F NMR if using fluorinated nucleophiles) .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., 13^{13}13C NMR chemical shifts) for Spiro[3.4]octane derivatives?
Methodology: Cross-validate data using high-resolution MS and X-ray crystallography. For NMR, employ 2D techniques (HSQC, HMBC) to assign ambiguous signals. Differences in solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) or temperature during acquisition may explain discrepancies. Replicate experiments under standardized conditions .
Q. How does the steric environment of the spiro scaffold influence its utility in asymmetric catalysis or chiral auxiliary design?
Methodology: Synthesize enantiopure derivatives via chiral resolution (e.g., diastereomeric salt formation) or asymmetric catalysis. Test steric effects using bulky nucleophiles (e.g., tert-butylamine) and monitor reaction rates (kinetic profiling) and enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare with non-spiro analogs to isolate scaffold-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
